9-Ethyldodecahydro-1H-carbazole

Descripción general

Descripción

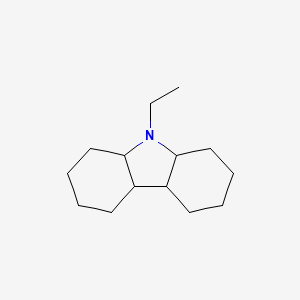

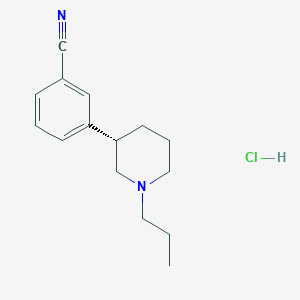

9-Ethyldodecahydro-1H-carbazole is a chemical compound with the molecular formula C14H25N . It has an average mass of 207.355 Da and a monoisotopic mass of 207.198700 Da .

Synthesis Analysis

The synthesis of carbazole derivatives, which includes 9-Ethyldodecahydro-1H-carbazole, involves several methods. One such method is the palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . Another method involves the use of a magnetically recoverable palladium nanocatalyst supported on a green biochar . This enables an efficient palladium-catalyzed tandem reaction for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .Molecular Structure Analysis

The molecular structure of 9-Ethyldodecahydro-1H-carbazole consists of 14 carbon atoms, 25 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

9H-carbazole derivatives, including those related to 9-Ethyldodecahydro-1H-carbazole, have been studied for their potential in synthesizing new heterocyclic derivatives with antimicrobial properties. These studies involve various chemical reactions to create compounds that are then evaluated for their effectiveness against microbial agents (Salih, Salimon, & Yousif, 2016).

Bacterial Biotransformation

Research has explored the biotransformation of carbazole derivatives by bacteria. For example, the Ralstonia sp. strain SBUG 290 has been studied for its ability to transform various 9H-carbazole derivatives, leading to the synthesis of novel compounds with potential pharmacological applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Medicinal Chemistry and Natural Products

Carbazole scaffolds, including 9-Ethyldodecahydro-1H-carbazole, have been extensively studied in medicinal chemistry. They are known for a wide range of biological activities after modifications, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. Reviews of literature on carbazole-containing molecules highlight these activities and their potential in the development of clinically useful agents (Tsutsumi, Gündisch, & Sun, 2016).

Catalytic Hydrogenation for Hydrogen Storage

The hydrogenation of 9-ethylcarbazole has been investigated for its potential in hydrogen storage, particularly for applications like fuel cells. Studies focus on the kinetics of hydrogenation over various catalytic systems, aiming to find efficient ways to convert 9-ethylcarbazole into fully hydrogenated products suitable for energy storage (Eblagon, Tam, Yu, & Tsang, 2012).

Fluorescence Carrier in Chemical Sensors

Carbazole derivatives, such as 9-ethyl-3-carbazylidene carbazole hydrazone, have been used as fluorescence carriers in the development of chemical sensors. These sensors are designed to detect specific substances like iodine, based on the quenching of fluorescence by the target analyte. Such research paves the way for sensitive, selective, and rapid detection methods in various applications (Jiao, Shen, Huan, Shen, & Yu, 2005).

Fluorescent Derivatives in Photophysical Studies

The study of novel carbazole-containing dyes, particularly those derived from 9-ethyl-9H-carbazole, has been significant in understanding their solvatochromic behavior. These compounds exhibit characteristics like positive solvatochromism, which are valuable in the field of photophysics and for potential applications in optoelectronics (Gupta et al., 2011).

Detection of Chromium(III) with Fluorescent Probes

Carbazole derivatives have been synthesized for use as fluorescent probes, specifically for detecting metal ions like Chromium(III). These probes respond selectively and sensitively to the presence of specific ions, demonstrating potential for applications in environmental monitoring and chemical analysis (Zhang et al., 2013).

Antimicrobial Activity and Cytotoxicity Studies

Studies have been conducted on N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, which are synthesized from carbazole derivatives and evaluated for their antimicrobial activity and cytotoxicity. These investigations provide insights into the potential therapeutic applications of these compounds (Kaplancıklı et al., 2012).

Imaging DNA in Living Plant Tissues

Carbazole dicationic salts, including those derived from 9-ethylcarbazole, have been studied for their ability to image DNA in living plant cells using two-photon excited fluorescence. This research offers novel approaches for visualizing cellular structures in biology and medicine (Zhang et al., 2010).

Safety And Hazards

According to the safety data sheet, 9-Ethyldodecahydro-1H-carbazole is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h11-14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUPYXUBNPJSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCC2C3C1CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304907 | |

| Record name | 9-Ethyldodecahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethyldodecahydro-1H-carbazole | |

CAS RN |

146900-30-3 | |

| Record name | 9-Ethyldodecahydro-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146900-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethyldodecahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (4aR,7aR)-2-benzamido-7a-isothiazol-5-yl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazine-6-carboxylate](/img/structure/B3241419.png)

![5-(3-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-oxoethyl)pyrazolo[1,5-A]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3241441.png)

![[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine](/img/structure/B3241456.png)

![(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3241477.png)

![1-Piperidinecarboxylic acid, 4-[(ethenylsulfonyl)amino]-, 1,1-dimethylethyl ester](/img/structure/B3241502.png)